molecular formula C21H29N5O3 B10867463 8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B10867463
M. Wt: 399.5 g/mol
InChI Key: FMTLOFMISYCMFX-UHFFFAOYSA-N
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Description

8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo a series of substitution and addition reactions. Key steps may include:

    N-Alkylation: Introduction of the isopropoxypropyl group through nucleophilic substitution.

    Amination: Incorporation of the amino group via reductive amination.

    Benzylation: Addition of the benzyl group through Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of the isopropoxy group to a hydroxyl group.

    Reduction: Reduction of the purine ring to form dihydropurine derivatives.

    Substitution: Halogenation or nitration of the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or nitrated compounds.

Scientific Research Applications

8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, modulating signal transduction pathways.

    DNA/RNA: Intercalation into nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

  • 8-[(3-hydroxypropyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
  • 8-[(3-methoxypropyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropoxypropyl group, in particular, may influence its solubility, reactivity, and interaction with biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C21H29N5O3

Molecular Weight

399.5 g/mol

IUPAC Name

1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-(3-propan-2-yloxypropylamino)purine-2,6-dione

InChI

InChI=1S/C21H29N5O3/c1-14(2)29-11-7-10-22-20-23-18-17(19(27)25(5)21(28)24(18)4)26(20)13-16-9-6-8-15(3)12-16/h6,8-9,12,14H,7,10-11,13H2,1-5H3,(H,22,23)

InChI Key

FMTLOFMISYCMFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2NCCCOC(C)C)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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